Dihydrogen hexachloroosmate(IV) hexahydrate

Catalog No.
S6586469
CAS No.
27057-71-2
M.F
Cl6H14O6Os
M. Wt
513.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrogen hexachloroosmate(IV) hexahydrate

CAS Number

27057-71-2

Product Name

Dihydrogen hexachloroosmate(IV) hexahydrate

IUPAC Name

tetrachloroosmium;hexahydrate;dihydrochloride

Molecular Formula

Cl6H14O6Os

Molecular Weight

513.0 g/mol

InChI

InChI=1S/6ClH.6H2O.Os/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4

InChI Key

QZQFYCPGDHDNEF-UHFFFAOYSA-J

SMILES

O.O.O.O.O.O.Cl.Cl.Cl[Os](Cl)(Cl)Cl

Canonical SMILES

O.O.O.O.O.O.Cl.Cl.Cl[Os](Cl)(Cl)Cl

The exact mass of the compound Dihydrogen hexachloroosmate(IV) hexahydrate is 513.85068 g/mol and the complexity rating of the compound is 19.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dihydrogen hexachloroosmate(IV) hexahydrate (H2OsCl6·6H2O, CAS 27057-71-2) is a highly soluble, dark crystalline transition metal salt that serves as a foundational precursor for osmium-based chemical synthesis. Unlike volatile osmium oxides, it provides a stable, non-volatile source of Os(IV) that readily dissolves in water and polar organic solvents like methanol and ethanol [1]. In industrial and laboratory procurement, this compound is prioritized for the synthesis of homogeneous organometallic catalysts, surfactant-free colloidal nanoparticles, and supported osmium clusters. Its unique solubility profile and acidic nature allow it to participate in low-temperature reductions and direct support impregnations without introducing unwanted alkali metal cations, making it a critical material for high-purity catalytic and pharmaceutical research [2].

Attempting to substitute dihydrogen hexachloroosmate(IV) hexahydrate with closely related osmium sources severely compromises processability and safety. Substituting with alkali salts such as potassium hexachloroosmate (K2OsCl6) or ammonium hexachloroosmate ((NH4)2OsCl6) fails in modern organic or mixed-solvent syntheses because these salts are insoluble in alcohols and poorly soluble in cold water, preventing homogeneous reaction conditions [1]. Conversely, utilizing osmium tetroxide (OsO4) as an alternative precursor introduces extreme volatility and severe ocular toxicity risks, requiring expensive containment protocols that complicate scale-up [2]. Finally, substituting with neutral osmium carbonyls like Os3(CO)12 for supported catalyst preparation requires prolonged reaction times in harsh, high-boiling solvents, whereas H2OsCl6 allows for rapid, direct solid-phase impregnation [3].

Superior Alcohol Solubility for Surfactant-Free Nanoparticle Synthesis

Dihydrogen hexachloroosmate(IV) hexahydrate exhibits exceptional solubility in methanol and ethanol/water mixtures, enabling the direct synthesis of 1–2 nm hexagonal close-packed (hcp) osmium nanoparticles at high precursor concentrations (up to 100 mM) [1]. In contrast, alkali substitutes like potassium hexachloroosmate (K2OsCl6) and ammonium hexachloroosmate ((NH4)2OsCl6) are completely insoluble in alcohols and only sparingly soluble in water [2]. This lack of solubility prevents the use of alkali salts in low-temperature (<100 °C) surfactant-free colloidal pathways, forcing reliance on the dihydrogen form for alcohol-based reductions.

Evidence DimensionSolubility in monoalcohols (methanol/ethanol)
Target Compound DataHighly soluble; supports up to 100 mM precursor solutions.
Comparator Or BaselineK2OsCl6 and (NH4)2OsCl6 (Insoluble in alcohol).
Quantified Difference>100 mM solubility vs. ~0 mM (insoluble) in pure alcohols.
ConditionsSurfactant-free nanoparticle synthesis in methanol/ethanol at <100 °C.

Buyers targeting colloidal osmium nanoparticles or homogeneous catalysis in organic solvents must procure the dihydrogen salt to ensure precursor dissolution.

Elimination of Volatile Toxicity in Organometallic Precursor Synthesis

In the synthesis of dimeric osmium(II) precursors for anticancer screening, utilizing H2OsCl6·6H2O bypasses the severe handling risks associated with osmium tetroxide (OsO4) [1]. While OsO4 is highly volatile at room temperature and requires specialized containment to prevent severe ocular and respiratory toxicity, H2OsCl6 is a stable, non-volatile solid. It can be directly reduced with α-terpinene to yield the desired [Os(arene)Cl2]2 dimers in 75% yield over two steps [1]. This provides a scalable and significantly safer procurement alternative for pharmaceutical research without sacrificing synthetic efficiency.

Evidence DimensionVolatility and handling safety during precursor synthesis
Target Compound DataNon-volatile solid; yields 75% of [Os(arene)Cl2]2 dimer over two steps.
Comparator Or BaselineOsmium tetroxide (OsO4) (Highly volatile, severe inhalation/ocular hazard).
Quantified DifferenceComplete elimination of volatile Os(VIII) exposure while maintaining high synthetic yield (75%).
ConditionsReduction with α-terpinene to form organometallic dimers.

Procuring H2OsCl6 drastically reduces laboratory safety overhead and containment costs compared to handling volatile OsO4.

Base-Free Reduction Kinetics for High-Purity Nanomaterials

Unlike platinum or iridium chloride precursors which strictly require the addition of a base (e.g., NaOH) to form nanoparticles in alcohol solvents, H2OsCl6·6H2O allows for completely base-free reduction [1]. When processed in methanol/water mixtures, the H2OsCl6 precursor spontaneously forms chain-like [OsOxCly] complexes that reduce to stable 1.7 ± 0.3 nm nanoparticles without alkaline additives [1]. This eliminates alkali metal contamination in the final catalytic material, a distinct advantage over processes requiring basic conditions or utilizing alkali-containing precursors like Na2OsCl6.

Evidence DimensionRequirement for basic additives (NaOH) during reduction
Target Compound Data0 equivalents of base required to form 1.7 nm hcp NPs.
Comparator Or BaselinePt and Ir chloride precursors (Require NaOH for reduction).
Quantified Difference100% reduction in required alkali additives.
ConditionsLow-temperature (<100 °C) surfactant-free synthesis in monoalcohols.

Eliminating base additives prevents alkali metal poisoning in downstream catalytic applications, ensuring higher purity of the active osmium surface.

High-Yield Direct Impregnation for Supported Osmium Clusters

Dihydrogen hexachloroosmate(IV) can be directly adsorbed onto magnesium oxide (MgO) supports and reduced under CO/H2 at 275 °C to yield the cluster anion [Os10C(CO)24]^2- with a 65% yield [1]. This solid-phase methodology matches the yield of complex, time-consuming solution-phase syntheses that utilize Os3(CO)12 and sodium in tetraglyme at 230 °C for 70 hours [1]. Procuring H2OsCl6 thus enables a more straightforward, solvent-free impregnation route for advanced supported cluster catalysts, drastically reducing preparation time.

Evidence DimensionSynthesis yield and time for [Os10C(CO)24]^2- clusters
Target Compound Data65% yield via direct MgO support impregnation (5 hours).
Comparator Or BaselineOs3(CO)12 precursor in tetraglyme solution (65% yield, 70 hours).
Quantified Difference14-fold reduction in reaction time (5h vs 70h) with equivalent yield (65%).
ConditionsImpregnation on MgO (275 °C, CO/H2) vs. solution synthesis (230 °C, Na/tetraglyme).

For industrial catalyst development, using H2OsCl6 drastically shortens preparation time and eliminates the need for harsh alkali metals and high-boiling solvents.

Surfactant-Free Osmium Nanoparticle Production

Ideal for synthesizing 1-2 nm hcp osmium nanoparticles in alcohol/water mixtures without the need for stabilizing ligands or base additives, ensuring clean surfaces for fundamental catalysis research [1].

Organometallic Anticancer Drug Development

Serves as the primary, non-volatile starting material for synthesizing dimeric [Os(arene)Cl2]2 complexes, allowing pharmaceutical researchers to bypass the severe toxicity risks of OsO4 [2].

Supported Cluster Catalysis

Used for the direct impregnation and synthesis of surface-bound osmium carbonyl clusters (e.g., on MgO or zeolites) for CO hydrogenation and alkane isomerization, offering faster preparation times than neutral carbonyl precursors [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

8

Exact Mass

513.85068 g/mol

Monoisotopic Mass

511.85363 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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